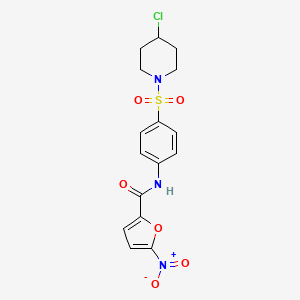

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

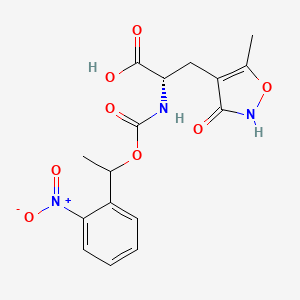

ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.

Aplicaciones Científicas De Investigación

Apoptosis Research

ML291 is a featured product for apoptosis research. It specifically activates the apoptotic arm of the cellular unfolded protein response (UPR), which is a critical pathway in cell death and survival .

Cancer Therapy

ML291 induces apoptosis by overwhelming the adaptive capacity of the UPR in various solid cancer models. This makes it a potential therapeutic agent for treating solid tumors .

Unfolded Protein Response (UPR) Activation

As a UPR-inducing sulfonamidebenzamide, ML291 can activate the PERK/eIF2a/CHOP pathway, which is associated with the apoptotic response in cells under stress conditions .

Leukemia Treatment

ML291 has been shown to reduce leukemic cell burden by inducing apoptosis, suggesting its use as a treatment option for leukemia .

Mecanismo De Acción

Target of Action

ML291 primarily targets the Unfolded Protein Response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

ML291 activates the PERK/eIF2a/CHOP (apoptotic) arm of the UPR . This activation overwhelms the adaptive capacity of the UPR, leading to apoptosis, a form of programmed cell death . The compound has been shown to induce apoptosis in a variety of solid cancer models .

Biochemical Pathways

The activation of the UPR by ML291 leads to an accumulation of proteins and increased gene expression for downstream UPR genes, including CHOP, GRP78/BiP, GADD34, and XBP1 . These changes indicate the activation of the UPR and the initiation of apoptosis .

Result of Action

The activation of the UPR by ML291 and the subsequent induction of apoptosis result in the reduction of leukemic cell burden . This makes ML291 a potential candidate for cancer therapy .

Action Environment

The action of ML291 is influenced by the tumor microenvironment, which is often characterized by oxidative stress, hypoxia, lactic acidosis, and compromised protein folding . The ability of ML291 to activate the UPR and induce apoptosis under these adverse conditions enables malignant cells to develop tumorigenic, metastatic, and drug-resistant capacities .

Propiedades

IUPAC Name |

N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYHZJKCRLOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1523437-16-2 |

Source

|

| Record name | 1523437-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)